molecular formula C20H14ClFN2O2S B4747909 2-[(2-chloro-4-fluorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone

2-[(2-chloro-4-fluorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone

Cat. No. B4747909
M. Wt: 400.9 g/mol
InChI Key: NRIAHRBVSIPHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chloro-4-fluorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone is a chemical compound that has been the focus of scientific research due to its potential applications in medicinal chemistry. This compound belongs to the quinazolinone family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-4-fluorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine binding site of tubulin, leading to the disruption of microtubule formation and subsequent cell cycle arrest.
Biochemical and Physiological Effects:
2-[(2-chloro-4-fluorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone has been shown to induce apoptosis in cancer cells by activating the caspase cascade. The compound also inhibits the migration and invasion of cancer cells, which are crucial steps in tumor metastasis. Furthermore, it has been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(2-chloro-4-fluorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone in lab experiments is its high potency against cancer cells. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-[(2-chloro-4-fluorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone. One direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with tubulin and other cellular proteins. Additionally, future studies could focus on improving the compound's solubility and bioavailability to enhance its efficacy in vivo.

Scientific Research Applications

2-[(2-chloro-4-fluorobenzyl)thio]-3-(2-furylmethyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also shown promising results in inhibiting the growth of drug-resistant cancer cells.

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O2S/c21-17-10-14(22)8-7-13(17)12-27-20-23-18-6-2-1-5-16(18)19(25)24(20)11-15-4-3-9-26-15/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIAHRBVSIPHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloro-4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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